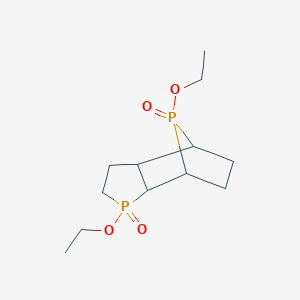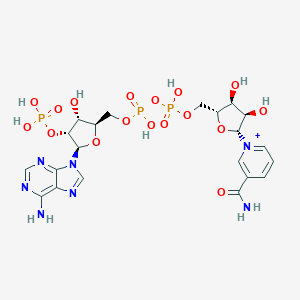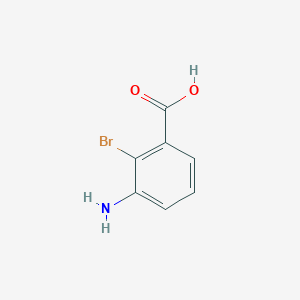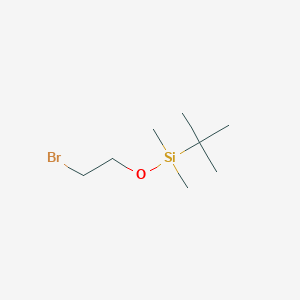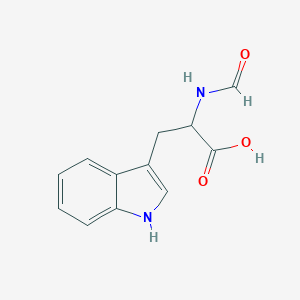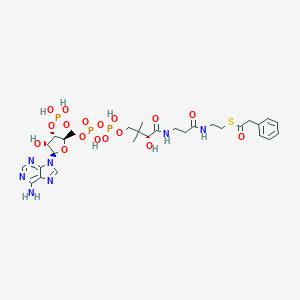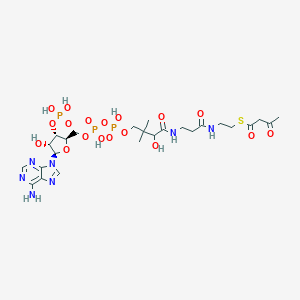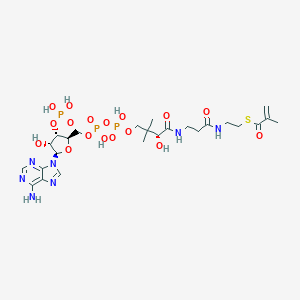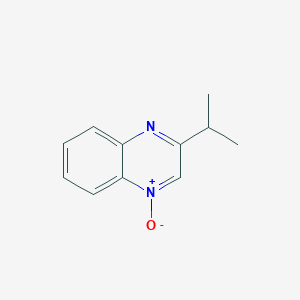
1-Oxido-3-propan-2-ylquinoxalin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxido-3-propan-2-ylquinoxalin-1-ium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-Oxido-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an electron transfer mediator, which facilitates the transfer of electrons between the electrode and the analyte.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-Oxido-3-propan-2-ylquinoxalin-1-ium. However, it has been reported to have low toxicity and is not mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Oxido-3-propan-2-ylquinoxalin-1-ium in lab experiments is its stability, which makes it suitable for long-term experiments. It is also relatively easy to synthesize. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 1-Oxido-3-propan-2-ylquinoxalin-1-ium. One direction is to investigate its potential applications in the field of biosensors. Another direction is to study its mechanism of action in more detail to better understand its electron transfer properties. Additionally, more research is needed to determine its toxicity and potential side effects.
Méthodes De Synthèse
1-Oxido-3-propan-2-ylquinoxalin-1-ium has been synthesized using different methods. One of the methods involves the reaction of 2,3-dichloroquinoxaline with 2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 2,3-dichloroquinoxaline with propan-2-ol in the presence of potassium carbonate. Both methods yield 1-Oxido-3-propan-2-ylquinoxalin-1-ium as a white solid.
Applications De Recherche Scientifique
1-Oxido-3-propan-2-ylquinoxalin-1-ium has potential applications in various fields of scientific research. One of the applications is in the field of electrochemistry, where it has been used as an electrochemical mediator for the detection of glucose. It has also been used as a redox mediator in the electrochemical detection of dopamine.
Propriétés
Numéro CAS |
16080-16-3 |
|---|---|
Nom du produit |
1-Oxido-3-propan-2-ylquinoxalin-1-ium |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-oxido-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C11H12N2O/c1-8(2)10-7-13(14)11-6-4-3-5-9(11)12-10/h3-8H,1-2H3 |
Clé InChI |
WXCMCEUPVXGUDC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





